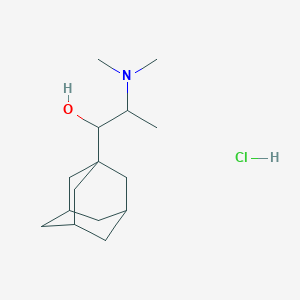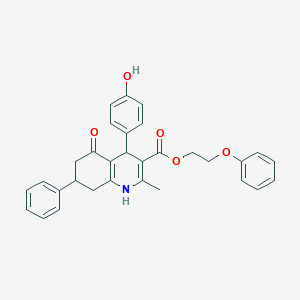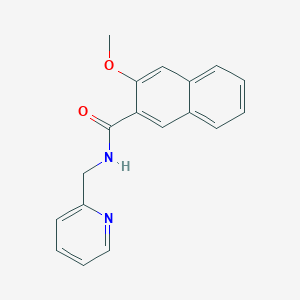
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in 1968 by Eli Lilly and Company, and it was approved by the US Food and Drug Administration (FDA) in 2003.
作用機序
The NMDA receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and memory formation. In Alzheimer's disease, the excessive activation of the NMDA receptor leads to neuronal damage and cell death. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride blocks the activity of the NMDA receptor by binding to a specific site on the receptor and preventing the influx of calcium ions into the cell. This reduces the excitotoxicity and neurodegeneration associated with Alzheimer's disease.
Biochemical and Physiological Effects
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has a long half-life of approximately 60-80 hours, which allows for once-daily dosing.
実験室実験の利点と制限
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has several advantages for use in laboratory experiments. It has a well-established mechanism of action and has been extensively studied in animal models of neurological disorders. It is also readily available and relatively inexpensive. However, 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has some limitations, including its poor solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride. One area of interest is the development of more effective formulations with improved solubility and bioavailability. Another area of interest is the investigation of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride's potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, there is ongoing research on the combination of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride with other drugs for the treatment of Alzheimer's disease.
合成法
The synthesis of 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride involves the reaction of 1-adamantylamine with formaldehyde and dimethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted to the hydrochloride salt form.
科学的研究の応用
1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It is believed to work by blocking the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the pathophysiology of Alzheimer's disease. 1-(1-adamantyl)-2-(dimethylamino)-1-propanol hydrochloride has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
特性
IUPAC Name |
1-(1-adamantyl)-2-(dimethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO.ClH/c1-10(16(2)3)14(17)15-7-11-4-12(8-15)6-13(5-11)9-15;/h10-14,17H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDOCCFRDROXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C12CC3CC(C1)CC(C3)C2)O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)
![4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide](/img/structure/B5211614.png)
![N-methyl-1-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5211625.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5211630.png)
![{5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5211641.png)
![8-[3-(4-chlorophenoxy)propoxy]quinoline](/img/structure/B5211642.png)

![1-(4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B5211665.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-[(4-methoxy-1-naphthyl)methylene]-2-furohydrazide](/img/structure/B5211673.png)

![[1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl](phenyl)methanone](/img/structure/B5211701.png)
![methyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5211715.png)